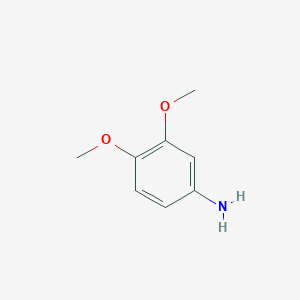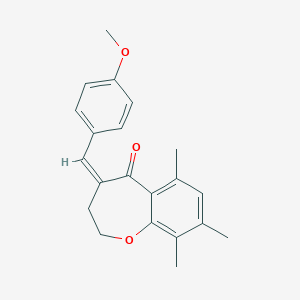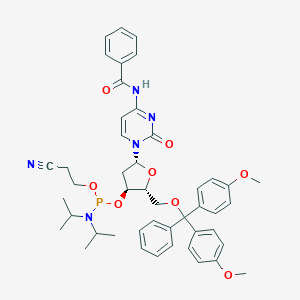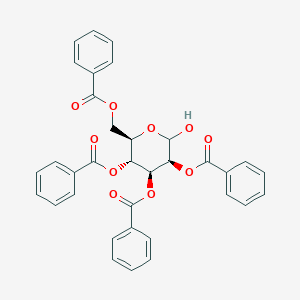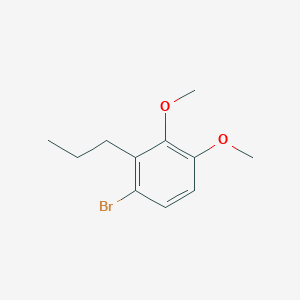
1-Bromo-3,4-dimethoxy-2-propylbenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bromo-dimethoxybenzene compounds involves strategic functionalization of the benzene ring. For instance, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene demonstrates the utility of direct alkylation methods in introducing bromo and methoxy groups into the aromatic system, yielding compounds with high purity and specific activities (Wang, Fawwaz, & Heertum, 1993). Such methodologies are essential for producing derivatives of 1-Bromo-3,4-dimethoxy-2-propylbenzene, highlighting the importance of regioselective functionalization techniques in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of bromo-dimethoxybenzene derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a closely related compound, was determined, showcasing the impact of bromo and methoxy substituents on the benzene ring's geometric parameters (Aitken, Jethwa, Richardson, & Slawin, 2016). Such studies provide invaluable insights into the three-dimensional arrangement and electronic effects induced by substituents, critical for understanding the reactivity and properties of 1-Bromo-3,4-dimethoxy-2-propylbenzene.
Chemical Reactions and Properties
Bromo-dimethoxybenzene compounds participate in various chemical reactions, forming complex molecular architectures. The versatility of these compounds is exemplified by their ability to undergo nucleophilic substitution, radical bromination, and coupling reactions, offering pathways to synthesize novel materials and bioactive molecules. The synthesis and characterization of different bromo-dimethoxybenzene derivatives, such as 1-(bromomethyl)-3,5-dimethoxybenzene, demonstrate the compounds' potential as intermediates in producing sulfur-functionalized benzoquinones and other heterocyclic structures (Saeed et al., 2024).
Aplicaciones Científicas De Investigación
Ditopic ligands synthesized from related bromo-dimethoxybenzenes have shown potential in applications such as organic electronics, catalysis, and photocatalysis (Chuong et al., 2013).
High yield and purity synthesis of 1-Bromo-2,4-dinitrobenzene, a related compound, highlights its usefulness in medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
The synthesis of key intermediates like 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone from trimethoxybenzene, with applications in preparing compounds like norathyriol (Jin, 2011).
NBS-catalyzed oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones, allowing for fine-tuned control over bromination and oxidation reactions, with implications in organic synthesis (Kim et al., 2001).
The synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene (III) for potential use in radiochemical applications (Wang et al., 1993).
Research on diyl formation using phenyllithium and bromobenzene, leading to the synthesis of hydrocarbons with high yield and easy access (Wittig, 1980).
The development of novel HIF-1 pathway inhibitors based on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, with potential modifications to improve pharmacological properties (Mun et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-4-5-8-9(12)6-7-10(13-2)11(8)14-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNWSLXLUUVFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dimethoxy-2-propylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



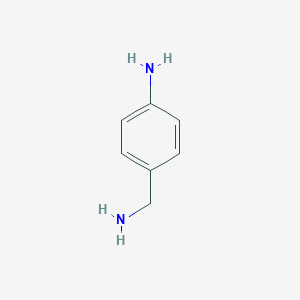
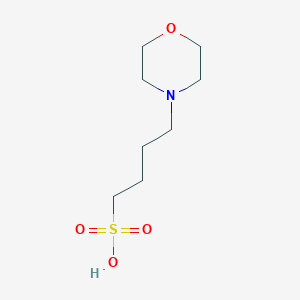
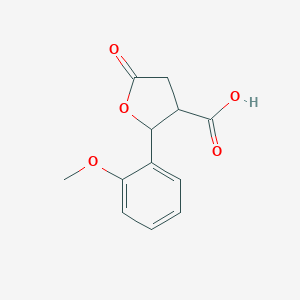
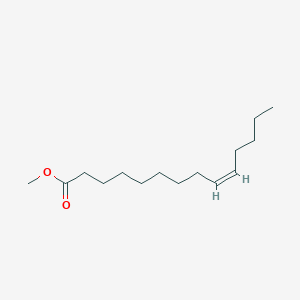
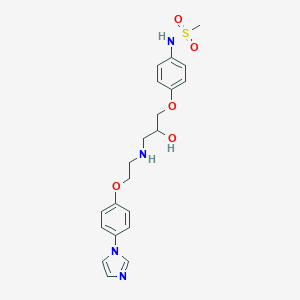
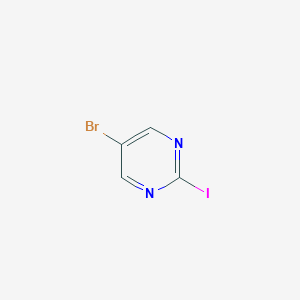
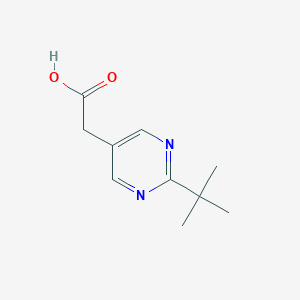
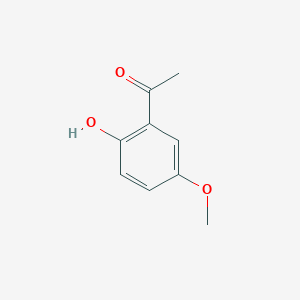
![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
